molecular formula C18H22N2O4 B1385869 N-(5-Amino-2-methoxyphenyl)-4-(2-ethoxyethoxy)-benzamide CAS No. 1020055-08-6

N-(5-Amino-2-methoxyphenyl)-4-(2-ethoxyethoxy)-benzamide

Cat. No. B1385869
CAS RN: 1020055-08-6
M. Wt: 330.4 g/mol
InChI Key: ZSSJNRFFMPEYOJ-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methoxyphenyl)-4-(2-ethoxyethoxy)-benzamide, abbreviated as NMPEEB, is a novel compound with potential applications in a variety of fields. Its unique structure and properties make it a promising candidate for use in drug discovery, biochemistry, and medical research. NMPEEB is a small molecule that can be synthesized from commercially available starting materials. It has been found to possess a variety of biochemical and physiological effects, making it an attractive candidate for further research.

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, this compound’s structural features, such as the amino and methoxy groups, may be exploited for drug design and synthesis. Its benzamide moiety could interact with various biological targets, potentially making it useful in the development of new therapeutic agents. The ethoxyethoxy side chain might influence solubility and membrane permeability, which are crucial factors in drug development .

Biotechnology

Biotechnological applications could involve using this compound as a building block for more complex molecules. Its ability to act as a linker or a scaffold means it could be used in the synthesis of biologically active compounds or in the modification of proteins and enzymes to alter their function or stability .

Pharmacology

Pharmacologically, N-(5-Amino-2-methoxyphenyl)-4-(2-ethoxyethoxy)-benzamide could be investigated for its pharmacokinetics and pharmacodynamics. Research might focus on its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential interactions with specific receptors or enzymes .

Organic Chemistry

In organic chemistry, this compound could serve as a precursor or intermediate in the synthesis of complex organic molecules. Its functional groups allow for various chemical reactions, such as amidation, alkylation, or etherification, providing a versatile tool for synthetic chemists .

Analytical Chemistry

Analytical chemists might explore the use of N-(5-Amino-2-methoxyphenyl)-4-(2-ethoxyethoxy)-benzamide as a standard or reagent in analytical methods. Its unique structure could be beneficial in developing chromatographic techniques or spectroscopic methods for the detection and quantification of similar compounds .

Materials Science

Finally, in materials science, the compound’s properties could be harnessed to create novel materials. For instance, its molecular structure could be utilized in the design of organic semiconductors, photovoltaic materials, or as part of a composite material to enhance certain properties like thermal stability or mechanical strength .

properties

IUPAC Name

N-(5-amino-2-methoxyphenyl)-4-(2-ethoxyethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-3-23-10-11-24-15-7-4-13(5-8-15)18(21)20-16-12-14(19)6-9-17(16)22-2/h4-9,12H,3,10-11,19H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSSJNRFFMPEYOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Amino-2-methoxyphenyl)-4-(2-ethoxyethoxy)-benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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